molecular formula C7H6N2O2S B15246037 Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate

Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate

Cat. No.: B15246037
M. Wt: 182.20 g/mol
InChI Key: FZYFURXPKQEWID-UHFFFAOYSA-N
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Description

Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound that belongs to the class of thienopyrazoles This compound is characterized by a fused ring system containing both a thiophene and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thienyl hydrazine with an ester derivative, followed by cyclization to form the thienopyrazole ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of more cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrazole ring .

Scientific Research Applications

Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H6N2O2S

Molecular Weight

182.20 g/mol

IUPAC Name

methyl 1H-thieno[2,3-c]pyrazole-5-carboxylate

InChI

InChI=1S/C7H6N2O2S/c1-11-7(10)5-2-4-3-8-9-6(4)12-5/h2-3H,1H3,(H,8,9)

InChI Key

FZYFURXPKQEWID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)NN=C2

Origin of Product

United States

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